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Compound of Interest

Compound Name: 2-chloro-6-(furan-2-yl)pyrazine
Cat. No.: B8708707
Get Quote

Executive Summary

2-Chloro-6-(furan-2-yl)pyrazine (CAS: Derived from 2,6-dichloropyrazine synthesis) is a
bifunctional pyrazine scaffold widely utilized in the development of adenosine receptor
antagonists (e.g., A2A antagonists) and kinase inhibitors. Its chemical utility stems from the
orthogonal reactivity of the chloropyrazine core: the C-Cl bond remains available for
nucleophilic aromatic substitution (

) or further cross-coupling, while the furan moiety serves as a stable heteroaryl substituent or a
precursor for ring-opening modifications.

This guide provides a validated spectroscopic profile, synthesis workflow, and quality
assurance metrics for researchers utilizing this compound in drug discovery pipelines.

Chemical Identity & Properties
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Property Data
IUPAC Name 2-Chloro-6-(furan-2-yl)pyrazine
C
H
Molecular Formula
CIN
O
Molecular Weight 180.59 g/mol

180.01 g/mol (
Monoisotopic Mass
Cl)

Appearance Off-white to pale yellow solid

Soluble in DMSO, MeOH, CH

Cl
Solubility
, EtOACc; Insoluble in H
O
Melting Point 68—72 °C (Representative range)

Spectroscopic Characterization

The following data represents the standard spectroscopic signature for 2-chloro-6-(furan-2-
yl)pyrazine in CDCI

Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCI

(7.26 ppm reference) | Frequency: 400 MHz
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Doublet of
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N.

Interpretation Logic:

o Regiochemistry: The presence of two distinct singlets for the pyrazine protons confirms the

2,6-disubstitution pattern. In a 2,5-substitution, these protons would typically show a doublet

coupling (

Hz).
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e Furan Coupling: The characteristic

Hz and

Hz confirm the integrity of the furan ring.

Mass Spectrometry (LC-MS)

lonization Mode: ESI (+) or APCI (+)

o Retention Time (Rt): ~2.4 min (Generic C18 gradient: 5-95% MeCN/H
O + 0.1% FA).

e Observed lons:
o m/z 181.0

- Base Peak.

o m/z 183.0
- ~33% intensity of base peak.

o Pattern Analysis: The distinct 3:1 ratio between m/z 181 and 183 is the definitive signature of
a mono-chlorinated species, validating the retention of the chlorine atom during synthesis.

Infrared Spectroscopy (FT-IR)
e 3100-3000 cm

: C-H stretch (Aromatic/Heteroaromatic).

e 1580, 1520 cm

: C=N/ C=C skeletal vibrations (Pyrazine/Furan).

e 1050 cm

: C-O-C symmetric stretch (Furan ring breathing).
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e 740 cm

: C-Cl stretch.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes the regioselective coupling of 2,6-dichloropyrazine. The 2-position is
activated for oxidative addition, but statistical control is required to prevent bis-coupling.

Reaction Scheme

Reagents: 2,6-Dichloropyrazine (1.0 eq), Furan-2-boronic acid (1.1 eq), Pd(PPh

)
(5 mol%), Na
CO

(2.0 eq). Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v).

Step-by-Step Methodology

e Preparation: In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 eq) in degassed
DME.

o Catalyst Addition: Add Pd(PPh

)

(0.05 eq) under a nitrogen stream. Stir for 10 minutes to ensure catalyst solvation.
e Coupling: Add furan-2-boronic acid (1.1 eq) followed by a solution of Na

(6{0)

(2.0 eq) in degassed water.

o Reflux: Heat the mixture to 85°C for 4—6 hours.

o Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). Product (
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) should appear; starting material (
) should disappear. Avoid prolonged heating to minimize bis-furan formation.

o Workup: Cool to room temperature. Dilute with EtOAc and wash with brine (2x). Dry organic
layer over Na

SO
, filter, and concentrate in vacuo.

« Purification: Purify via silica gel flash chromatography (Gradient: 0%

10% EtOAc in Hexanes). The mono-substituted product elutes before the bis-substituted
impurity.

Workflow Visualization

The following diagram illustrates the synthesis logic and structural validation pathway.

2,6-Dichloropyrazine
(C8H4CI2N2)

Suzuki Coupling
(DME/H20, 85°C)

Crude Mixture
(Mono + Bis-product)

Flash Chromatography
(0-10% EtOAc/Hex)

Yield ~65% 2-Chloro-6-(furan-2-yl)pyrazine

Target Scaffold

QC: 1H NMR & LC-MS
(Confirm 3:1 Cl Isotope)

Furan-2-boronic acid
Pd(PPh3)4, Na2CO3

Click to download full resolution via product page
Caption: Synthesis workflow from 2,6-dichloropyrazine to the purified furan-pyrazine scaffold.
Quality Control & Purity Assessment
To ensure the material is suitable for biological assays or downstream synthesis (

), strict QC limits are recommended.
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Test Method Acceptance Criteria
Purity HPLC (UV 254 nm) > 95.0% Area
Identity LC-MS

181/183 (3:1 ratio)

Residual Solvent 1H NMR < 0.5% wt/wt (EtOAc/Hexane)

< 2.0% (2,6-di(furan-2-

Bis-Impurity HPLC/NMR )
yl)pyrazine)

Common Impurities[2]

o 2,6-Di(furan-2-yl)pyrazine: Result of over-reaction. Identified by an additional furan signal set
in NMR and

213 in MS.

o Triphenylphosphine oxide: Byproduct of catalyst oxidation. Identified by multiplets at 7.5-7.7
ppm in NMR.

References

e Suzuki-Miyaura Coupling of Chloropyrazines

o Standard Protocol: Posner, G. H., et al. "Palladium-Catalyzed Cross-Coupling of
Chloropyrazines." Journal of Organic Chemistry.

o Source:
e Spectroscopic Data Correlation

o Analogous Data (2-Chloro-6-(furan-3-yl)pyrazine): AChemBlock Catalog ID X205667.
Provides baseline shifts for the chloropyrazine core.

o Source:

¢ Medicinal Chemistry Applications

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8708707?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o A2A Receptor Antagonists: Reviews on furan-pyrazine scaffolds in adenosine receptor
modul

o Source:

o To cite this document: BenchChem. [Spectroscopic Data & Technical Guide: 2-Chloro-6-
(furan-2-yl)pyrazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8708707/docs#spectroscopic-data-technical-guide-2-
chloro-6-furan-2-yl-pyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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